![molecular formula C23H20N2O7 B12600227 Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- CAS No. 647842-76-0](/img/structure/B12600227.png)
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is a complex organic compound characterized by its unique structure, which includes benzene rings substituted with nitrophenoxy and propenyloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by etherification and alkylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to reduce nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amine-substituted benzene compounds.
科学研究应用
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action for Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy groups can participate in hydrogen bonding and electrostatic interactions, while the propenyloxy group may facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzene, 2-methyl-1,4-bis(4-nitrophenoxy): Similar structure but with a methyl group instead of a propenyloxy group.
Benzene, 1,3-bis(4-nitrophenoxy): Lacks the propenyloxy group and has different substitution patterns on the benzene ring.
Uniqueness
Benzene, 2,4-bis[(4-nitrophenoxy)methyl]-1-(2-propenyloxy)- is unique due to the presence of both nitrophenoxy and propenyloxy groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
647842-76-0 |
|---|---|
分子式 |
C23H20N2O7 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
2,4-bis[(4-nitrophenoxy)methyl]-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C23H20N2O7/c1-2-13-30-23-12-3-17(15-31-21-8-4-19(5-9-21)24(26)27)14-18(23)16-32-22-10-6-20(7-11-22)25(28)29/h2-12,14H,1,13,15-16H2 |
InChI 键 |
WXHDEEDJUSSORC-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C(C=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
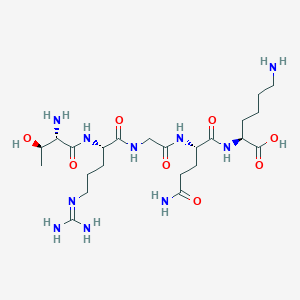
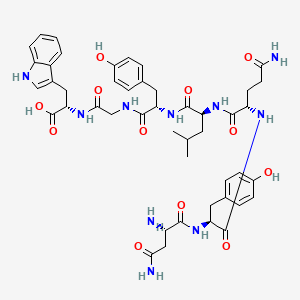

![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
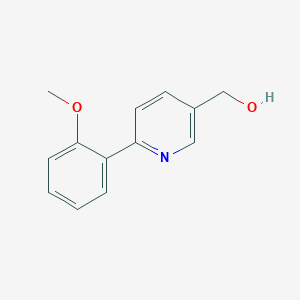
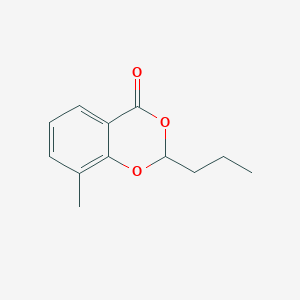
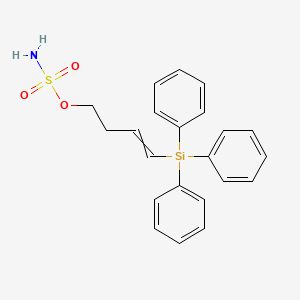
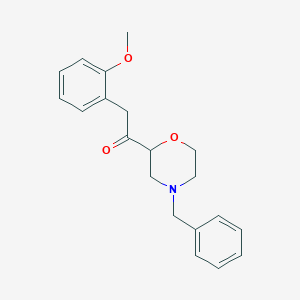
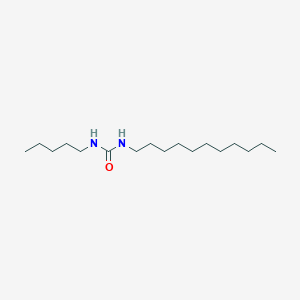
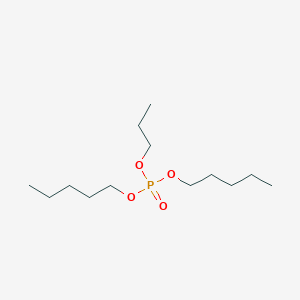

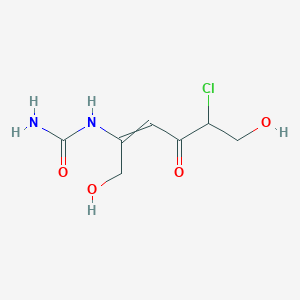
![Quinoxaline, 2-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)-](/img/structure/B12600229.png)
